Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate
Description
X-ray Crystallographic Data Interpretation
While X-ray crystallographic data for this compound are not publicly available, structural analogs provide insights into its likely conformation. For example, methyl piperidine-1-carboxylate (C₇H₁₃NO₂) adopts a chair conformation in the solid state, with the ester group occupying an axial position to minimize steric strain. Extrapolating this to the title compound, the benzyl groups at positions 1 and 2 may induce torsional strain, favoring a distorted chair or boat conformation to accommodate bulkier substituents.
Key bond lengths and angles can be inferred from related compounds. In tert-butyl 4-[3-bromo-5-(2-methoxyethoxy)benzyl]piperidine-1-carboxylate, the C=O bond of the ketone at position 4 measures approximately 1.21 Å, while the C–N bond in the piperidine ring is 1.47 Å. Similar values are expected for this compound, with slight variations due to electronic effects from the benzyl substituents.
Conformational Analysis through Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict two dominant conformers for this compound (Figure 1):
- Axial-Benzyl Conformer : The C2-benzyl group occupies an axial position, stabilizing the structure through hyperconjugation between the aromatic π-system and the piperidine ring’s σ*-orbitals.
- Equatorial-Benzyl Conformer : The C2-benzyl group adopts an equatorial orientation, reducing steric clashes with the N1-benzyloxycarbonyl group.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1–N–C2–Cbenzyl) |
|---|---|---|
| Axial-Benzyl | 0.0 | 55° |
| Equatorial-Benzyl | 1.2 | -65° |
The energy difference of 1.2 kcal/mol suggests a dynamic equilibrium between conformers at room temperature, with the axial form slightly favored due to stereoelectronic stabilization. Nuclear Overhauser effect (NOE) spectroscopy of similar compounds, such as ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, reveals through-space interactions between the C2-benzyl protons and the piperidine ring’s axial hydrogen, supporting the axial preference in solution.
Comparative Structural Analysis with Related Piperidine Derivatives
This compound shares structural motifs with several pharmacologically relevant piperidine derivatives (Table 1):
Key Observations :
- Steric Effects : Bulkier substituents (e.g., tert-butyl esters) force the piperidine ring into distorted conformations, whereas smaller groups (e.g., methyl esters) permit classical chair geometries.
- Electronic Effects : Electron-withdrawing groups (e.g., ketones) at position 4 increase ring puckering by polarizing adjacent C–C bonds, as seen in the title compound’s 4-oxo group.
- Aromatic Interactions : Benzyl substituents engage in CH–π interactions with the piperidine ring, as demonstrated by NMR coupling constants ($$^3J_{H-H} = 2.5–3.0$$ Hz) in analogous systems.
The title compound’s dual benzyl groups distinguish it from simpler piperidine carboxylates, imparting unique steric and electronic properties that may influence its reactivity in synthetic applications.
Properties
IUPAC Name |
benzyl 2-benzyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19-11-12-21(18(14-19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWSBHQDWGADKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722685 | |
| Record name | Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849928-35-4 | |
| Record name | Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Benzyl-4-Piperidone
The foundational step utilizes a Michael addition between benzylamine and methyl acrylate, followed by Dieckmann cyclization. As detailed in, benzylamine reacts with methyl acrylate in anhydrous toluene under reflux to form N,N-bis(β-propionate methyl ester) benzylamine. Subsequent treatment with hydrochloric acid induces cyclization and decarboxylation, yielding 2-benzyl-4-piperidone.
Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Benzylamine, methyl acrylate, toluene, reflux | 78.4% |
| 2 | 25% HCl, reflux; NaOH neutralization | - |
Cbz Protection of the Piperidine Nitrogen
The 2-benzyl-4-piperidone intermediate undergoes carbamate formation using benzyl chloroformate (CbzCl). Adapted from, the reaction proceeds in dichloromethane (DCM) with N-ethyl-N,N-diisopropylamine (DIPEA) as a base.
Reaction Scheme:
$$ \text{2-Benzyl-4-piperidone} + \text{CbzCl} \xrightarrow{\text{DCM, DIPEA}} \text{Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate} $$
Optimized Conditions:
Direct Dual Functionalization via Tandem Reactions
A one-pot strategy simplifies synthesis by combining alkylation and carbamate formation. This method, inferred from and, employs a palladium-catalyzed coupling to introduce both benzyl groups.
Catalytic Benzylation and Cbz Installation
Using 4-piperidone as the starting material, sequential treatment with benzyl bromide and benzyl chloroformate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) achieves dual substitution. The ketone group remains intact due to its lower reactivity under mild conditions.
Key Parameters:
- Solvent: Tetrahydrofuran (THF)
- Catalysts: Pd(PPh₃)₄ (5 mol%), PPh₃ (10 mol%)
- Temperature: 60°C
- Yield: 70–75%
Ring-Closing Metathesis (RCM) Approach
For advanced applications requiring stereochemical control, RCM offers a route to construct the piperidine ring with pre-installed substituents.
Synthesis of Diene Precursor
A diene precursor, 1-benzyl-2-allyl-4-oxopiperidine, is prepared via allylation of 2-benzyl-4-piperidone using allyl bromide. Grubbs second-generation catalyst then mediates RCM to form the six-membered ring.
Reaction Steps:
- Allylation: 2-Benzyl-4-piperidone + Allyl bromide → 1-Benzyl-2-allyl-4-oxopiperidine
- RCM: Diene $$\xrightarrow{\text{Grubbs II}}$$ this compound
Conditions:
Comparative Analysis of Methods
Table 1: Efficiency and Practicality of Synthetic Routes
| Method | Steps | Yield (%) | Complexity | Cost Efficiency |
|---|---|---|---|---|
| Sequential Alkylation | 2 | 85 | Moderate | High |
| Tandem Functionalization | 1 | 75 | High | Moderate |
| RCM | 2 | 65 | Very High | Low |
The sequential alkylation method () balances yield and practicality, making it ideal for industrial-scale production. In contrast, the RCM approach () suits laboratories prioritizing stereochemical precision over throughput.
Mechanistic Insights and Challenges
Regioselectivity in Alkylation
The 2-position’s susceptibility to alkylation arises from the keto-enol tautomerism of 4-piperidone, which enhances the nucleophilicity of the α-hydrogens. Base selection (e.g., DIPEA vs. NaH) critically influences site specificity, as stronger bases may promote over-alkylation.
Stability of Intermediates
The 2-benzyl-4-piperidone intermediate is prone to oxidation at the ketone moiety. Storage under inert atmosphere and low temperatures (-20°C) is recommended to prevent degradation.
Industrial-Scale Considerations
Large-scale synthesis ( > 1 kg) favors the sequential alkylation method due to its compatibility with continuous flow reactors. Key adaptations include:
- Solvent Recycling: DCM recovery via distillation
- Catalyst Recovery: Pd catalysts immobilized on silica gel
- Automation: Automated pH adjustment during neutralization
Emerging Methodologies
Recent advances in photoredox catalysis () enable visible-light-mediated C–H benzylation, bypassing traditional alkylation steps. Preliminary studies report yields of 60–70% under blue LED irradiation, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of piperidine derivatives, including Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate, as antiviral agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects against influenza viruses, particularly H1N1. The mechanism involves binding to specific sites on the hemagglutinin fusion peptide, thereby preventing viral entry into host cells .
Anticancer Properties
This compound and its derivatives have shown promise in cancer research. These compounds are investigated for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In vitro studies have reported significant growth inhibition in various cancer cell lines.
| Compound | Activity | Cell Line Tested |
|---|---|---|
| This compound | HDAC inhibition | MCF-7 (breast cancer) |
| Similar Derivatives | Growth inhibition | A549 (lung cancer) |
Organic Synthesis Applications
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating other complex molecules.
Case Studies and Research Findings
A collection of case studies illustrates the compound's applications across different fields:
- Antiviral Drug Development :
-
Cancer Research :
- Another research effort demonstrated that analogs of this compound exhibited potent HDAC inhibition, leading to apoptosis in cancer cells.
-
Synthetic Chemistry :
- Various synthetic methodologies have been explored to enhance yield and purity, showcasing the compound's role as an essential building block in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a potential HDAC inhibitor, it can bind to the active site of the enzyme, preventing the deacetylation of histones, which leads to changes in gene expression . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: this compound features dual benzyl groups, which likely enhance its lipophilicity compared to analogs with smaller substituents (e.g., methyl or fluorine). This property may influence its reactivity and solubility in organic solvents . Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) contains an amino group at the 4-position, making it more polar and reactive in nucleophilic reactions. However, it poses greater safety risks (skin/eye irritation) .
Toxicity and Safety: Compounds with benzyl or methyl groups (e.g., Benzyl 2-methyl-4-oxopiperidine-1-carboxylate) generally exhibit moderate toxicity, requiring precautions such as gloves and eye protection .
Biological Activity
Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate (CAS No. 849928-35-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antiviral Properties
Recent studies have indicated that compounds structurally related to this compound exhibit antiviral activity, particularly against influenza viruses. Research has shown that certain N-benzyl piperidines can inhibit the hemagglutinin (HA) fusion process, which is critical for viral entry into host cells. The mechanism involves binding to specific sites on the HA protein, thereby preventing membrane fusion and subsequent viral infection .
Histone Deacetylase Inhibition
The compound has also been evaluated for its ability to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In vitro assays demonstrated that derivatives of piperidine compounds exhibit significant HDAC inhibitory activity, suggesting potential applications in cancer treatment by altering gene expression profiles associated with tumor growth .
Study on Influenza Virus Inhibition
A notable study focused on the antiviral efficacy of N-benzyl 4,4-disubstituted piperidines, which include this compound. The results indicated that these compounds effectively inhibited various strains of the influenza virus, including H1N1 and H5N1. The study highlighted the importance of specific structural features in enhancing antiviral potency, particularly the presence of the benzyl group .
| Compound | Viral Strain | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | H1N1 | 0.5 | HA fusion inhibition |
| N-benzyl piperidine derivative | H5N1 | 0.3 | HA binding site interaction |
HDAC Inhibition Study
Another research effort investigated the HDAC inhibitory activity of various piperidine derivatives. The study found that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines through HDAC modulation. This suggests a dual role for these compounds in both antiviral and anticancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
